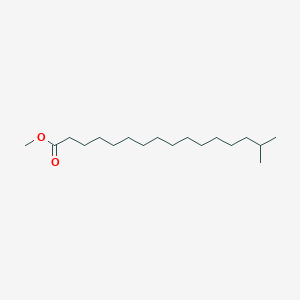
Methyl 15-methylhexadecanoate
Overview
Description
It is a branched fatty acid methyl ester with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-methylhexadecanoate can be synthesized through the esterification of 15-methylhexadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently . The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 15-methylhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 15-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 15-methylhexadecanoic acid.
Reduction: 15-methylhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 15-methylhexadecanoate is utilized in a wide range of scientific research applications, including:
Biology: This compound is studied for its role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 15-methylhexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl hexadecanoate (methyl palmitate): A straight-chain fatty acid methyl ester with similar applications but different physical properties.
Methyl 15-methylheptadecanoate: Another branched fatty acid methyl ester with one additional carbon atom.
Uniqueness: Methyl 15-methylhexadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to straight-chain analogs. This branching can influence its melting point, solubility, and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 15-methylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKXOIJKIMOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334924 | |
| Record name | Methyl 15-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-04-0 | |
| Record name | Methyl 15-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





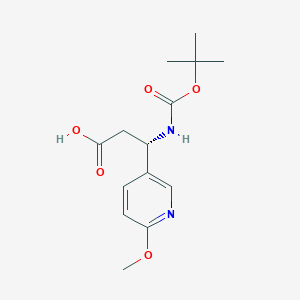
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)


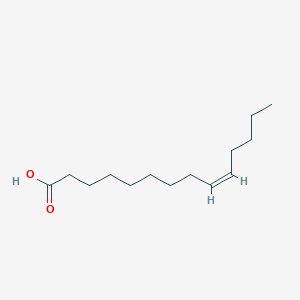


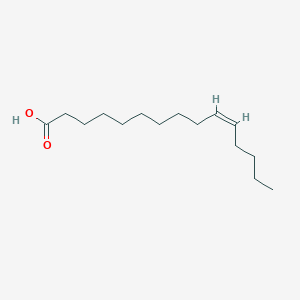

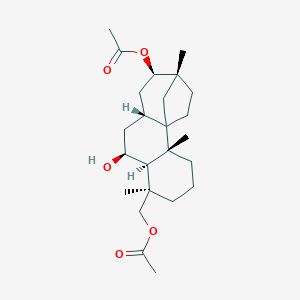
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)
